molecular formula C7H13N3O2 B13760303 (3S)-3-(3-Aminopropyl)piperazine-2,5-dione CAS No. 74838-81-6

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione

Cat. No.: B13760303
CAS No.: 74838-81-6
M. Wt: 171.20 g/mol
InChI Key: IYSOOSHWCGUPCP-YFKPBYRVSA-N
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Description

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring with an aminopropyl group attached to the third carbon and a dione group at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione group to hydroxyl groups.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to hydroxylated piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The dione group may participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,5-Piperazinedione,3-(3-aminopropyl)-, (S): A closely related compound with similar structural features.

    Multifunctional piperidines and piperazines: Compounds with similar piperazine rings but different substituents.

Uniqueness

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

74838-81-6

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(3S)-3-(3-aminopropyl)piperazine-2,5-dione

InChI

InChI=1S/C7H13N3O2/c8-3-1-2-5-7(12)9-4-6(11)10-5/h5H,1-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

IYSOOSHWCGUPCP-YFKPBYRVSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCCN

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCCN

Origin of Product

United States

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